

In silico prediction of 4-(1H-pyrazol-4-yl)piperidine properties

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Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)piperidine

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An In-Depth Technical Guide: In Silico Prediction of Physicochemical, ADMET, and Biological Properties of the **4-(1H-Pyrazol-4-yl)piperidine** Scaffold

Abstract

The **4-(1H-pyrazol-4-yl)piperidine** moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds targeting diverse biological systems, from CNS disorders to infectious diseases.[1][2][3] Early-stage drug discovery is fraught with high attrition rates, often due to unfavorable pharmacokinetic and safety profiles.[4][5] Integrating robust in silico prediction models at the outset allows for the early identification of potential liabilities, thereby conserving resources and guiding synthetic efforts toward candidates with a higher probability of clinical success.[6][7] This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of the core **4-(1H-pyrazol-4-yl)piperidine** structure. We will detail the methodologies for predicting its fundamental physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological targets. The causality behind each predictive step is explained to provide researchers with not just a method, but a field-proven rationale for its application.

The Strategic Imperative for Early-Stage In Silico Profiling

In the drug discovery pipeline, for every 5,000 to 10,000 compounds that enter preclinical development, only one or two will ultimately reach the market.^[6] A primary driver of this failure is poor ADMET properties.^[5] Computational, or in silico, methods offer a rapid and cost-effective means to forecast these critical characteristics before a single gram of the compound is synthesized.^{[4][8]} By analyzing a molecule's structure, these models, often powered by machine learning algorithms trained on vast datasets of experimental results, can predict its behavior in the human body.^{[9][10]} This predictive power enables chemists to prioritize and de-risk scaffolds, guiding the design of analogs with optimized drug-like properties from the very beginning.^[7]

The **4-(1H-pyrazol-4-yl)piperidine** scaffold serves as an ideal subject for this guide due to its established importance. Derivatives have been investigated as CCR5 receptor antagonists for HIV therapy, highlighting the therapeutic potential of this structural class.^[1] Understanding the inherent properties of the core scaffold is the first step in rationally designing next-generation therapeutics.

Foundational Analysis: Physicochemical Property Prediction

The physicochemical properties of a molecule govern its interaction with the biological environment, influencing everything from solubility to cell membrane permeability.^{[11][12]} Predicting these properties is a foundational step in any drug discovery campaign.

Key Physicochemical Descriptors and Their Significance

- **Lipophilicity (logP/logD):** The octanol-water partition coefficient is a measure of a compound's oiliness. It is a critical determinant of absorption, membrane permeability, and metabolic clearance.^{[11][13]}
- **Aqueous Solubility (logS):** A compound must be in solution to be absorbed and distributed. Poor solubility is a major hurdle in formulation and can lead to erroneous bioactivity data.^{[11][14]}
- **Ionization Constant (pKa):** The pKa dictates the charge state of a molecule at a given pH. This affects its solubility, permeability, and interaction with targets.^[12]

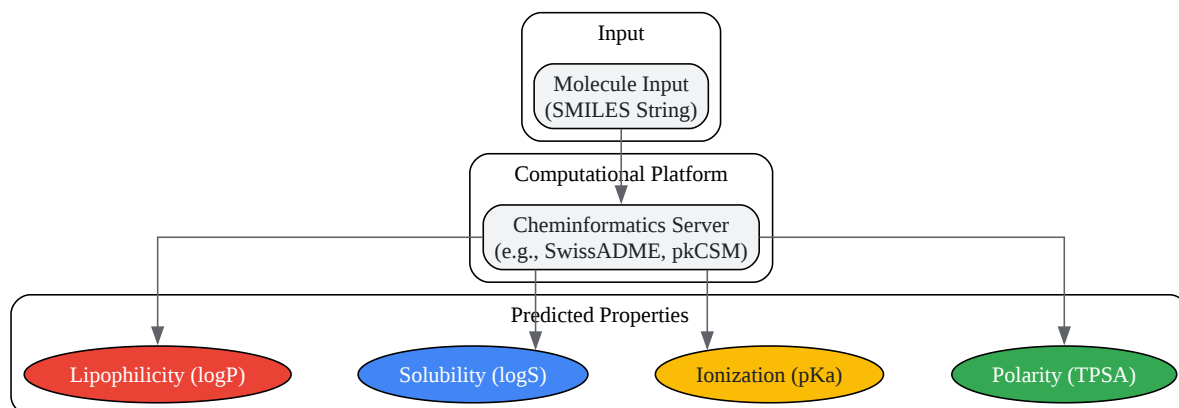
- **Topological Polar Surface Area (TPSA):** TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes.

Experimental Protocol: Physicochemical Property Calculation

This protocol utilizes a freely accessible web-based tool, such as SwissADME, which consolidates multiple prediction algorithms.

- **Obtain the Molecular Structure:** The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for **4-(1H-pyrazol-4-yl)piperidine** is C1CNCC(C1)C2=CN=C2.
- **Access the Prediction Server:** Navigate to a reliable cheminformatics platform (e.g., SwissADME, pkCSM).
- **Input the Structure:** Paste the SMILES string into the input field.
- **Execute the Calculation:** Initiate the prediction process. The server will calculate a range of descriptors based on various validated models.
- **Collate and Analyze Data:** Record the predicted values for logP, logS, pKa, and TPSA into a summary table for analysis.

Visualization: Physicochemical Prediction Workflow



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Caption: Workflow for predicting key physicochemical properties.

Data Presentation: Predicted Physicochemical Profile

Property	Predicted Value	Significance in Drug Discovery
Molecular Weight	151.21 g/mol [15]	Adheres to size criteria for good oral bioavailability.
logP (Consensus)	~0.5 - 1.5	Indicates balanced lipophilicity, favorable for permeability.
logS (ESOL)	~ -1.0 to -2.0	Suggests moderate to good aqueous solubility.[14]
TPSA	~ 45-55 Å ²	Predicts good cell membrane permeability.
pKa (Basic)	~ 8.5 - 9.5	The piperidine nitrogen is predicted to be protonated at physiological pH.

(Note: Values are typical predictions from common algorithms and may vary slightly between different software.[6])

Pharmacokinetic and Safety Analysis: ADMET Prediction

ADMET prediction evaluates how a drug candidate will likely be processed by the body and its potential for toxicity.[4][11] This is arguably the most critical in silico step, as ADMET failures are a leading cause of late-stage drug development termination.[5][7]

Key ADMET Parameters and Their Significance

- Absorption:
 - Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the gut wall.
 - Caco-2 Permeability: An in vitro model for intestinal permeability. High permeability is desirable for oral drugs.
- Distribution:
 - Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system. This is critical for CNS targets and a liability for peripherally acting drugs.
- Metabolism:
 - Cytochrome P450 (CYP) Inhibition: Predicts if the compound will inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to dangerous drug-drug interactions.
- Toxicity:
 - hERG Inhibition: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[5]

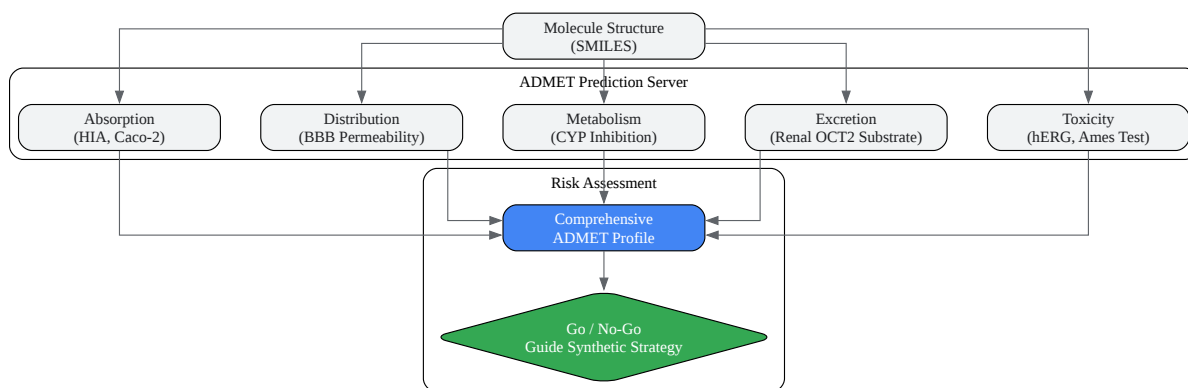
- Ames Test: Predicts the mutagenic potential of a compound, an early indicator of carcinogenicity.[5]

Experimental Protocol: ADMET Profile Prediction

This protocol utilizes a specialized ADMET prediction server (e.g., pkCSM, ADMETlab).

- Prepare the Input: Use the same SMILES string: C1CNCC(C1)C2=CCN=C2.
- Navigate to the Server: Access a web server dedicated to pharmacokinetic predictions.
- Submit the Molecule: Input the SMILES string into the appropriate module.
- Select Prediction Endpoints: Ensure that key parameters like Caco-2 permeability, CYP inhibition (for major isoforms), BBB permeability, and hERG inhibition are selected.
- Run the Prediction: Execute the job.
- Interpret the Results: The output will typically be a mix of quantitative values (e.g., permeability rates) and qualitative classifications (e.g., "Inhibitor" vs. "Non-inhibitor"). Carefully collate this data.

Visualization: ADMET Prediction and Assessment Workflow



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Caption: A workflow for comprehensive ADMET property prediction.

Data Presentation: Predicted ADMET Profile

Parameter	Category	Predicted Outcome	Rationale and Implication
Absorption	HIA	High	Likely to be well-absorbed from the intestine.
Caco-2 Permeability	Moderate to High	Suggests good passive diffusion across the gut wall.	
Distribution	BBB Permeability	Likely BBB Permeant	The combination of moderate size, polarity, and lipophilicity suggests potential CNS exposure. This is an advantage for CNS targets but a liability otherwise.
Metabolism	CYP2D6 Inhibitor	No	Low risk of drug-drug interactions involving this major pathway.
CYP3A4 Inhibitor	No	Low risk of drug-drug interactions involving the most common metabolic pathway.	
Toxicity	hERG I Inhibition	No	Low risk of cardiotoxicity.
Ames Toxicity	No	Unlikely to be mutagenic.	

Model Trustworthiness and Self-Validation

The predictive power of in silico models is not absolute. Their reliability is contingent on the quality of the training data and the similarity of the query molecule to the model's chemical

space (its "applicability domain").^[16]

Pillars of Trustworthy Prediction:

- **Validated Methodologies:** Employ tools and servers that are transparent about their underlying models and have been validated against experimental data. Regulatory bodies like the Organization for Economic Co-operation and Development (OECD) provide principles for validating QSAR models.^[17]
- **Applicability Domain:** A trustworthy model should indicate whether the query molecule is within its domain of expertise. Predictions for molecules that are structurally novel compared to the training set are less reliable.
- **Consensus and Corroboration:** Whenever possible, use multiple prediction tools. If different algorithms provide similar results, confidence in the prediction increases.^{[6][16]} Discrepancies, on the other hand, highlight areas of uncertainty that may warrant priority for experimental validation.

Conclusion and Strategic Outlook

The in silico profile of the core **4-(1H-pyrazol-4-yl)piperidine** scaffold is highly favorable from a drug discovery perspective. It exhibits properties consistent with good oral bioavailability, metabolic stability, and a low risk of common toxicities. Its predicted ability to cross the blood-brain barrier makes it an attractive starting point for CNS-targeted therapies, though this would need to be attenuated for peripheral targets.

This guide demonstrates a logical, scientifically-grounded workflow for early-stage computational compound assessment. By systematically predicting physicochemical and ADMET properties, researchers can make more informed decisions, better allocate synthetic resources, and design molecules with a fundamentally higher chance of success. This in silico foundation is not a replacement for experimental validation but a crucial, data-driven guide that directs and accelerates the path from chemical concept to clinical candidate.^[18]

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